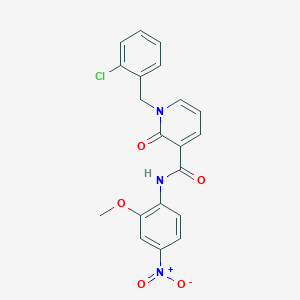

1-(2-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O5/c1-29-18-11-14(24(27)28)8-9-17(18)22-19(25)15-6-4-10-23(20(15)26)12-13-5-2-3-7-16(13)21/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUKOXZEOFNDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its structural features, including the presence of a dichlorobenzyl group and a methoxy-nitrophenyl moiety, suggest unique interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 408.28 g/mol. The dihydropyridine ring is known for its biological significance, often exhibiting properties such as calcium channel blocking and antimicrobial activity.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in relation to its mechanism of action involving the inhibition of specific enzymes and cellular pathways associated with tumor growth. Studies have shown that similar compounds can act synergistically with established chemotherapeutics, potentially enhancing their efficacy .

The biological activity of this compound may involve interactions with various molecular targets such as DNA gyrase and dihydrofolate reductase (DHFR). These interactions can lead to alterations in cellular signaling pathways, contributing to its antimicrobial and anticancer effects .

Study on Antimicrobial Efficacy

A study conducted on related dihydropyridine derivatives highlighted their effectiveness against resistant strains of bacteria. The derivatives demonstrated not only bactericidal activity but also significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Research

In another investigation focusing on the anticancer potential, researchers found that certain derivatives exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for developing safer therapeutic options .

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity | MIC (μg/mL) | Notes |

|---|---|---|---|---|

| This compound | Dihydropyridine ring with methoxy and nitro groups | Antimicrobial, anticancer | 0.22 - 0.25 | Effective against biofilms |

| 1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine | Different substitution pattern | Antimicrobial | 0.30 - 0.35 | Shows synergistic effects with Ciprofloxacin |

| Nimodipine | Calcium channel blocker | Used in treating cerebral vasospasm | N/A | Established therapeutic use |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 2-Oxo-1,2-Dihydropyridine Carboxamide Family

Several analogs share the 2-oxo-1,2-dihydropyridine carboxamide scaffold but differ in substituents, leading to variations in activity and applications:

Key Structural Observations :

- Planarity and Conformation : The compound from exhibits near-planar geometry (dihedral angle = 8.38° between aromatic rings), stabilized by intramolecular hydrogen bonding. This planar conformation may enhance π-π stacking in biological targets.

Crystallographic and Stability Data

- Tautomerism : Like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , the query compound likely exists in the keto-amine tautomeric form, stabilized by N–H⋯O hydrogen bonds.

- Stability : Nitro groups may enhance stability but introduce photodegradation risks, necessitating formulation studies absent in current literature.

Therapeutic Potential and Limitations

- Advantages Over Analogs : The nitro group may improve bioavailability compared to methyl or ethyl substituents in .

- Limitations : Unlike BMS-777607 , the query compound lacks proven kinase inhibition data. Its cytotoxicity may also be inferior to 5-fluorouracil (5-FU), a standard chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.